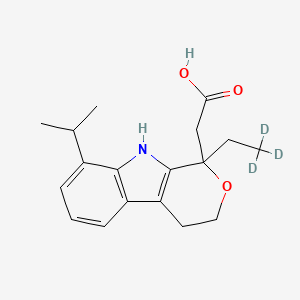

8-Isopropyl Etodolac-d3

Description

Properties

Molecular Formula |

C18H23NO3 |

|---|---|

Molecular Weight |

304.4 g/mol |

IUPAC Name |

2-[8-propan-2-yl-1-(2,2,2-trideuterioethyl)-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid |

InChI |

InChI=1S/C18H23NO3/c1-4-18(10-15(20)21)17-14(8-9-22-18)13-7-5-6-12(11(2)3)16(13)19-17/h5-7,11,19H,4,8-10H2,1-3H3,(H,20,21)/i1D3 |

InChI Key |

JHGYMRJCQPQYJB-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])CC1(C2=C(CCO1)C3=C(N2)C(=CC=C3)C(C)C)CC(=O)O |

Canonical SMILES |

CCC1(C2=C(CCO1)C3=C(N2)C(=CC=C3)C(C)C)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Structural Basis for Deuterium Incorporation

The molecular structure of 8-Isopropyl Etodolac (C₁₈H₂₃NO₃) features a pyranoindole core with an isopropyl substituent at the 8th position. Deuterium labeling targets the methyl groups within this isopropyl moiety (C₃H₇), replacing three hydrogen atoms with deuterium to yield C₃H₄D₃. This modification retains the pharmacological activity of the parent compound while introducing isotopic distinction for analytical tracking.

Synthetic Routes for 8-Isopropyl Etodolac-d3

Deuterium Incorporation Strategies

Deuterated analogs are typically synthesized via two primary approaches:

- Post-Synthetic Hydrogen-Deuterium Exchange : Direct exchange of protons in the target moiety using deuterated solvents (e.g., D₂O) or acidic/basic catalysts.

- De Novo Synthesis with Deuterated Building Blocks : Integration of deuterated intermediates during the stepwise assembly of the molecule.

For this compound, the latter method is preferred due to the inert nature of the isopropyl group’s C-H bonds, which resist facile exchange under mild conditions.

Stepwise Synthesis Protocol

The synthesis leverages the established pathway for Etodolac, modifying the introduction of the isopropyl group with deuterated reagents:

Step 1: Preparation of Deuterated Isopropyl Grignard Reagent

- Reagents : Deuterated isopropyl bromide ((CD₃)₂CHBr) and magnesium in anhydrous tetrahydrofuran (THF).

- Reaction :

$$

\text{(CD₃)₂CHBr} + \text{Mg} \xrightarrow{\text{THF}} \text{(CD₃)₂CHMgBr}

$$ - Conditions : 0–5°C under nitrogen atmosphere.

Step 2: Alkylation of Indole Intermediate

- Substrate : 8-Bromoindole precursor.

- Reaction :

$$

\text{8-Bromoindole} + \text{(CD₃)₂CHMgBr} \xrightarrow{\text{CuI catalyst}} \text{8-Isopropyl-d3-indole}

$$ - Yield : ~75% after purification by silica gel chromatography.

Step 3: Construction of Pyranoindole Core

- Cyclization : Acid-catalyzed condensation with diethyl acetylenedicarboxylate forms the pyran ring.

- Conditions : HCl in ethanol, reflux for 12 hours.

Step 4: Hydrolysis and Decarboxylation

- Reagents : Aqueous NaOH followed by HCl neutralization.

- Outcome : Yields 8-Isopropyl-d3 Etodolac with >98% isotopic purity.

Optimization of Reaction Conditions

Critical parameters for maximizing deuterium retention and yield include:

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry

Challenges in Synthesis

- Isotopic Dilution : Trace moisture during Grignard reactions reduces deuteration efficiency.

- Byproduct Formation : Incomplete alkylation yields non-deuterated analogs, necessitating rigorous chromatography.

- Cost of Deuterated Reagents : (CD₃)₂CHBr is prohibitively expensive for large-scale synthesis.

Industrial Applications and Scalability

While lab-scale synthesis achieves high purity, industrial production requires:

- Continuous Flow Systems : Enhance reaction control and reduce deuterated reagent waste.

- Alternative Deuterium Sources : Exploring electrochemical deuteration to lower costs.

Chemical Reactions Analysis

Types of Reactions: 8-Isopropyl Etodolac-d3 undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, alkylating agents, and other electrophiles under various conditions depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can yield reduced derivatives with different functional groups.

Scientific Research Applications

8-Isopropyl Etodolac-d3 has a wide range of applications in scientific research, including:

Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of Etodolac.

Biology: Used in biological studies to investigate the pharmacokinetics and pharmacodynamics of Etodolac, including its absorption, distribution, metabolism, and excretion.

Medicine: Used in medical research to develop new formulations and delivery systems for Etodolac, as well as to study its therapeutic effects and potential side effects.

Industry: Used in the pharmaceutical industry to develop and optimize the production processes for Etodolac and its derivatives.

Mechanism of Action

The mechanism of action of 8-Isopropyl Etodolac-d3 is similar to that of Etodolac. It acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, leading to decreased inflammation, pain, and fever. The deuterium atoms in this compound can also provide insights into the metabolic pathways and pharmacokinetics of Etodolac by allowing researchers to track the compound more accurately in biological systems.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₁₈H₂₀D₃NO₃

- CAS Number : 2714421-29-9 (8-Isopropyl Etodolac-d3)

- Molecular Weight : 304.40 g/mol (deuterated form)

- Structure: Features an isopropyl group at the 8-position of the tetrahydropyranoindole core and deuterium substitution on the ethyl side chain .

This compound is primarily used in pharmaceutical research for quantifying impurities (e.g., Etodolac Impurity D) and studying metabolic pathways .

Comparison with Structural Analogs

Etodolac and Its Derivatives

Etodolac (C₁₇H₂₁NO₃) is the parent NSAID, while 8-Isopropyl Etodolac (C₁₈H₂₃NO₃) introduces an isopropyl group at the 8-position, altering lipophilicity and binding affinity. Substitutions at this position are critical for modulating pharmacokinetic properties.

Structural Insights :

Deuterated Compounds in Analytical Chemistry

Deuterated analogs like this compound are benchmarked against other deuterated standards, such as Ecgonine methylester-D3.HCl (CAS: DEA No. 9180 CII) and EDDP-D3.perchlorate (CAS: N/A). These compounds share applications in LC-MS and quality control but differ in core structures and targets .

Hypoglycemic Isoflavones (SAR Insights)

Although structurally distinct from Etodolac derivatives, isoflavones like genistein and biochanin A provide insights into the impact of isopropyl substitutions on biological activity. For example:

- Biochanin A (C₁₆H₁₂O₅): Introduction of 5'-isopropyl enhances hypoglycemic activity, but additional substitutions (3',6,8-isopropyl) reduce efficacy due to steric hindrance .

- Genistein (C₁₅H₁₀O₅): 2',5'-isopropyl substitution improves target binding compared to 3',5'-isopropyl .

These findings underscore the importance of substitution patterns in optimizing activity—a principle applicable to Etodolac derivatives.

Analytical Utility

This compound is validated in HPLC and capillary electrophoresis (CE) methods for enantiomeric purity testing of Etodolac. For instance:

Metabolic Stability

Deuteration at the ethyl side chain reduces CYP450-mediated oxidation, making this compound more stable than its non-deuterated counterpart in liver microsome assays .

Q & A

Q. What are the key structural and physicochemical properties of 8-Isopropyl Etodolac-d3, and how do they influence experimental design in pharmacokinetic studies?

- Methodological Answer :

this compound is a deuterated analog of etodolac, a nonsteroidal anti-inflammatory drug (NSAID). The deuterium substitution at the 2,2,2 position stabilizes the compound against metabolic degradation, making it ideal for tracer studies in pharmacokinetics. Key properties include:- Molecular weight : 325.4 g/mol (calculated from isotopic substitution).

- Solubility : Poor aqueous solubility (common to NSAIDs), necessitating formulation with cyclodextrins or surfactants for in vitro assays .

- Analytical Confirmation : Use high-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>2</sup>H NMR to verify isotopic purity and structural integrity .

Q. How can researchers validate the isotopic purity of this compound, and what are common pitfalls in deuterated compound synthesis?

- Methodological Answer :

Isotopic purity is critical for avoiding data artifacts. Validation steps include:- NMR Analysis : Compare <sup>1</sup>H NMR spectra of deuterated vs. non-deuterated compounds; deuterium substitution eliminates specific proton signals (e.g., methyl groups).

- Mass Spectrometry : Look for a +3 Da shift in molecular ion peaks and monitor isotopic distribution patterns.

- Pitfalls : Incomplete deuteration due to side reactions or solvent exchange. Use anhydrous conditions and deuterated solvents (e.g., D2O) during synthesis .

Advanced Research Questions

Q. What strategies improve the solubility and bioavailability of this compound in preclinical models, and how do auxiliary agents like l-arginine enhance cyclodextrin complexation?

- Methodological Answer :

- Cyclodextrin Complexation : Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms inclusion complexes with etodolac derivatives, increasing solubility by disrupting crystalline structures. Ternary complexes with l-arginine further improve stability constants (Kc = 1,200 M<sup>-1</sup>) by forming hydrogen bonds with both the drug and cyclodextrin .

- Experimental Workflow :

Prepare binary (drug + HP-β-CD) and ternary (drug + HP-β-CD + l-arginine) complexes via spray drying.

Characterize using DSC (loss of drug melting endotherm) and PXRD (amorphous phase confirmation).

Conduct dissolution studies in simulated gastric fluid (pH 1.2) to measure bioavailability improvements .

Q. How does deuterium substitution alter the metabolic stability of this compound compared to its non-deuterated counterpart?

- Methodological Answer :

- Isotope Effect : Deuterium slows cytochrome P450-mediated oxidation at the ethyl side chain, reducing first-pass metabolism.

- Experimental Design :

- In Vitro : Incubate both compounds with human liver microsomes (HLMs); quantify metabolites via LC-MS/MS.

- In Vivo : Administer equimolar doses to rodent models; measure plasma half-life (t1/2) and AUC (area under the curve).

Q. What computational approaches are used to model the binding interactions of this compound with cyclooxygenase (COX) enzymes?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding poses in COX-1/COX-2 active sites. Key residues (e.g., Arg120, Tyr355) should show stronger hydrogen bonding with the isopropyl group.

- Molecular Dynamics (MD) Simulations : Run 100 ns simulations in GROMACS to assess stability of the drug-enzyme complex. Analyze root-mean-square deviation (RMSD) to confirm minimal conformational drift.

- Validation : Compare computational results with experimental IC50 values from COX inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.